Dersimelagon
Overview
Description
Dersimelagon is a novel synthetic, orally administered, non-peptide small molecule that acts as a selective agonist for the melanocortin-1 receptor. It is primarily being investigated for its potential to prevent phototoxicity in patients with erythropoietic protoporphyria and X-linked protoporphyria . These conditions are characterized by painful reactions to sunlight due to the accumulation of protoporphyrin IX in the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dersimelagon is synthesized through a multi-step chemical process. The synthesis involves the formation of a piperidine-4-carboxylic acid derivative, which is then coupled with a pyrrolidine-3-carbonyl compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: Dersimelagon undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, hydroxides, and amines; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Dersimelagon has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of melanocortin-1 receptor agonists on various chemical reactions and pathways.
Mechanism of Action
Dersimelagon exerts its effects by selectively binding to and activating the melanocortin-1 receptor. This receptor is involved in regulating skin pigmentation and has anti-inflammatory and anti-fibrotic effects . Upon activation, this compound increases the production of eumelanin, a type of skin pigment that provides protection against ultraviolet radiation . The molecular targets and pathways involved include the melanocortin-1 receptor and downstream signaling pathways that modulate skin pigmentation and inflammation .
Comparison with Similar Compounds
Afamelanotide: Another melanocortin-1 receptor agonist used to treat erythropoietic protoporphyria.
Bremelanotide: A melanocortin receptor agonist used for different therapeutic purposes, such as treating hypoactive sexual desire disorder.
Uniqueness of Dersimelagon: this compound is unique in its specific targeting of the melanocortin-1 receptor and its potential to prevent phototoxicity in patients with erythropoietic protoporphyria and X-linked protoporphyria. Its oral administration and selective action make it a promising candidate for further research and development .
Biological Activity
Dersimelagon, also known as MT-7117, is a novel oral melanocortin 1 receptor (MC1R) agonist developed for therapeutic applications in conditions such as systemic sclerosis (SSc) and erythropoietic protoporphyria (EPP). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and clinical implications.
This compound acts as a selective full agonist for MC1R, which is primarily expressed in melanocytes. The activation of MC1R leads to increased production of eumelanin, contributing to pigmentation and providing photoprotection against UV radiation. The mechanism involves the stimulation of adenylyl cyclase, resulting in elevated levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) pathways critical for melanin synthesis .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : Orally bioavailable with significant absorption.
- Metabolism : Extensively metabolized to glucuronide conjugates in the liver; minimal renal excretion (only 0.31% excreted in urine) with over 90% eliminated via feces .
- Tmax : Median time to peak concentration in humans is approximately two hours .
Safety Profile
Clinical studies indicate that this compound has an excellent safety profile with no significant treatment-related adverse effects observed during trials .
Anti-Fibrotic Effects
In murine models of SSc induced by bleomycin, prophylactic administration of this compound significantly reduced skin fibrosis and lung inflammation. Key findings include:
- Dosage : Effective at doses ≥0.3 mg/kg/day for prophylactic treatment and ≥3 mg/kg/day for therapeutic treatment.
- Mechanisms : Suppression of inflammatory cell activation and related signaling pathways, particularly those involving transforming growth factor-beta (TGF-β), which is crucial in fibrosis development .
Gene Expression Analysis
Microarray analysis revealed that treatment with this compound modulated gene expression related to:
- Inflammatory responses
- Activation of antigen-presenting cells
- Angiogenesis and vasculogenesis
These pathways are vital for understanding the compound's therapeutic potential in fibrotic diseases .
Clinical Studies
This compound is currently undergoing phase 3 clinical trials for its efficacy in treating EPP and SSc. Preliminary results from earlier phases have shown promising outcomes regarding its ability to enhance skin pigmentation and reduce symptoms associated with phototoxic reactions in patients prone to sunlight sensitivity .
Case Studies
Case studies have highlighted the effectiveness of this compound in improving skin conditions related to photodermatoses. For instance, patients treated with this compound experienced increased pigmentation, providing a protective effect against UV-induced damage.
Summary Table of Key Findings
Property | Details |
---|---|
Compound Name | This compound (MT-7117) |
Mechanism | Selective MC1R agonist; increases eumelanin production |
Pharmacokinetics | Oral bioavailability; Tmax ~2 hours; primarily fecal excretion |
Safety Profile | Excellent; no significant adverse effects reported |
Therapeutic Applications | Systemic sclerosis (SSc), erythropoietic protoporphyria (EPP) |
Preclinical Efficacy | Significant reduction in skin fibrosis and lung inflammation in murine models |
Gene Expression Modulation | Affects inflammatory pathways, angiogenesis, and fibroblast activation |
Properties
CAS No. |
1835256-48-8 |
---|---|
Molecular Formula |
C36H45F4N3O5 |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1 |
InChI Key |
MUNWOYRHJPWQNE-GMFUQMJFSA-N |
SMILES |
COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F |
Isomeric SMILES |
COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F |
Canonical SMILES |
COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dersimelagon; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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